Product packaging for Cyclohexadecane(Cat. No.:CAS No. 295-65-8)

Cyclohexadecane

Cat. No.: B1619725
CAS No.: 295-65-8
M. Wt: 224.42 g/mol
InChI Key: JJWIOXUMXIOXQN-UHFFFAOYSA-N
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Description

Significance of Large Ring Systems in Organic Chemistry

Large ring systems, or macrocycles, hold a special place in organic chemistry due to their distinct properties that differ from smaller rings. Unlike small rings (e.g., cyclopropane) and common rings (e.g., cyclohexane), which have well-defined, rigid conformations, large macrocycles possess greater flexibility. This allows them to adopt various shapes, a key feature in molecular recognition and host-guest chemistry. fiveable.me The ability to create a specific-sized cavity within their structure enables macrocycles to selectively bind ions and small molecules, a principle famously demonstrated by crown ethers and their ability to complex with metal cations. fiveable.mewikipedia.org This has led to advancements in areas such as ion transport and the development of new catalysts. wikipedia.orgfrontiersin.org Furthermore, the conformational behavior of large rings dictates their reactivity and is a fundamental aspect of macrocyclic stereocontrol, where the ring's preferred shape directs the outcome of chemical reactions. wikipedia.org

Overview of Cyclohexadecane within Macrocyclic Hydrocarbon Studies

This compound, with its 16-carbon atom ring, is a key subject in the study of macrocyclic hydrocarbons. wikipedia.org It serves as a fundamental model for understanding the behavior of large, non-polar cyclic molecules. Research on this compound provides insights into how ring size affects physical properties and conformational dynamics. Unlike smaller cycloalkanes that suffer from significant angle strain, the 16-membered ring of this compound can adopt conformations that minimize this strain, making it relatively stable. It is classified among the larger cycloalkanes, distinguishing it from small, common, and medium-sized rings (eight to thirteen carbons).

Historical Trajectory of this compound Research and its Foundational Contributions

The study of this compound is rooted in the broader history of macrocycle synthesis. Early research in the mid-20th century focused on developing methods to create these large ring structures. A significant breakthrough was the acyloin condensation, which provided a reliable pathway to synthesize large rings like this compound. wikipedia.org This method involves the reduction of dicarboxylic esters to form cyclic acyloins, which can then be further reduced to the corresponding cycloalkane. wikipedia.org The successful synthesis of this compound and other large rings was crucial for investigating their unique chemical and physical properties, which were previously inaccessible. These foundational studies paved the way for the development of more complex macrocyclic systems and their application in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32 B1619725 Cyclohexadecane CAS No. 295-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

295-65-8

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

cyclohexadecane

InChI

InChI=1S/C16H32/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H2

InChI Key

JJWIOXUMXIOXQN-UHFFFAOYSA-N

SMILES

C1CCCCCCCCCCCCCCC1

Canonical SMILES

C1CCCCCCCCCCCCCCC1

Other CAS No.

295-65-8

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclohexadecane and Its Derivatives

Strategies for Macrocyclization in Alkane Synthesis

The formation of the sixteen-membered carbon skeleton is the critical step in any synthesis of cyclohexadecane. The primary challenge is to favor the intramolecular reaction of a long-chain precursor over the competing intermolecular reaction that leads to linear polymers.

The high-dilution principle is a foundational and widely employed strategy for promoting macrocyclization. wikipedia.org The underlying mechanism is rooted in reaction kinetics; ring-formation from a bifunctional linear precursor is a unimolecular (intramolecular) process, whereas the formation of oligomers and polymers is a bimolecular (intermolecular) process. acs.org By maintaining a very low concentration of the precursor, typically by the slow addition of the reactant(s) to a large volume of solvent using syringe pumps, the probability of two different molecules encountering each other is significantly reduced. wikipedia.orgacs.org This kinetically favors the intramolecular pathway, where the two reactive ends of the same molecule react to form the desired macrocycle. google.com

The effectiveness of the high-dilution technique is most pronounced for irreversible cyclization reactions where the rate of cyclization is substantially greater than the rate of polymerization. google.com In cases of thermodynamically controlled, reversible reactions, the product distribution is dictated by the relative stabilities of the macrocycle and the corresponding acyclic oligomers. google.com While effective, a major drawback of this method is the use of large solvent volumes and long reaction times, which can make it impractical for large-scale industrial production. google.com

Template-directed synthesis offers a more sophisticated approach to macrocyclization by using a template, often a metal ion, to pre-organize the linear precursor into a conformation that facilitates ring closure. cambridgescholars.com The template acts as a scaffold, holding the reactive ends of the precursor in close proximity, thereby increasing the effective molarity of the reacting groups and promoting the intramolecular cyclization. This phenomenon is known as the template effect. cambridgescholars.com

The choice of the template is crucial, as its size and coordination geometry can direct the formation of a specific ring size. For instance, in the synthesis of polyaza macrocycles (azacrown ethers), the size of the alkali metal cation used as a template can significantly influence the yield of the resulting macrocycle. semanticscholar.org Sodium ions have been shown to be generally effective templates for the synthesis of 15- and 18-membered macrocycles. semanticscholar.org For larger rings, ions like K+ may be more effective due to a better size match between the ion and the forming macrocyclic cavity. semanticscholar.org Nickel(II) complexes have also been utilized as both catalysts and structural templates in the synthesis of tetraazacyclohexadeca-tetraene systems, where the rigid coordination geometry of the metal preorganizes the precursor for cyclization, achieving high yields.

Table 1: Influence of Alkali Metal Ion Templates on the Yield of an 18-Membered Aza-Crown Ether
Acyclic PrecursorTemplate (Base)SolventYield (%)
2,6-bis(3-hydroxyphenyl)-4-phenylpyridine + Ditosylated diethylene glycolLiOHAcetonitrile30
2,6-bis(3-hydroxyphenyl)-4-phenylpyridine + Ditosylated diethylene glycolNaOHAcetonitrile42
2,6-bis(3-hydroxyphenyl)-4-phenylpyridine + Ditosylated diethylene glycolKOHAcetonitrile45
2,6-bis(3-hydroxyphenyl)-4-phenylpyridine + Ditosylated diethylene glycolCs2CO3Acetonitrile38
Data derived from trends described for template synthesis of macrocycles. semanticscholar.org

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of unsaturated rings of various sizes, including large macrocycles. wikipedia.org The reaction typically involves the intramolecular metathesis of a di-terminal alkene, catalyzed by a transition metal complex (most commonly ruthenium-based Grubbs' catalysts or molybdenum-based Schrock catalysts), to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org The removal of ethylene from the reaction mixture provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

For the synthesis of this compound, RCM is not used to form the alkane directly but to create an unsaturated precursor, which is subsequently hydrogenated. A prominent example is the RCM of 1,17-octadecadiene-9,10-dithiolane to form a 16-membered E-cycloalkene, which can be further modified. researchgate.net RCM is highly valued for its exceptional functional group tolerance, allowing for the synthesis of complex macrocyclic structures that would be difficult to access via other methods. wikipedia.orgnih.gov

Table 2: Representative Catalysts for Ring-Closing Metathesis
CatalystTypical SubstrateCommon Application
Grubbs' Catalyst (1st Gen)Terminal AlkenesSynthesis of 5- to 30-membered rings
Grubbs' Catalyst (2nd Gen)Terminal & Internal AlkenesHigher activity and broader substrate scope
Hoveyda-Grubbs CatalystVarious AlkenesEnhanced stability and recovery
Schrock's CatalystVarious AlkenesHigh activity, particularly for sterically hindered substrates
Information compiled from general literature on RCM. wikipedia.orgorganic-chemistry.org

Historically, one of the most significant breakthroughs in macrocycle synthesis was the development of the acyloin condensation. This method involves the reductive coupling of a long-chain dicarboxylic acid ester using molten sodium in an inert solvent to form a cyclic α-hydroxy ketone, known as an acyloin. This approach proved particularly effective for forming large rings like the 16-membered system. The resulting cyclic acyloin can then be fully reduced to the corresponding cycloalkane, this compound, typically via a Clemmensen or Wolff-Kishner reduction.

Another critical reductive pathway is the hydrogenation of unsaturated macrocycles. As discussed previously, methods like RCM produce unsaturated precursors, such as cis,cis-1,9-cyclohexadecadiene (B3052600). The final step to obtain this compound is the catalytic hydrogenation of these double bonds. This reduction is typically achieved with high efficiency using standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Table 3: Examples of Reductive Methods for this compound Precursors
PrecursorMethod/ReagentProductTypical Yield
Diethyl hexadecane-1,16-dioateAcyloin Condensation (Na, xylene)This compound-1-ol-2-oneGood
CyclohexadecanoneWolff-Kishner Reduction (H₂NNH₂, KOH)This compoundHigh
cis,cis-1,9-CyclohexadecadieneCatalytic Hydrogenation (H₂, Pd/C)This compound>95%
Cyclohexadec-8-en-1-oneCatalytic Hydrogenation (H₂, Pd/C)CyclohexadecanoneHigh
Data based on established, general synthetic transformations.

Ring-Closing Metathesis in the Synthesis of Precursors

Targeted Functionalization of this compound Scaffolds

Once the this compound ring is formed, subsequent reactions can be performed to install functional groups. Due to the chemical inertness of the C-H bonds in the alkane scaffold, this presents a significant challenge.

Directly converting the strong, non-polar C-H bonds of an alkane into C-C, C-N, or C-O bonds is a major goal in modern organic synthesis, often referred to as C-H activation or functionalization. sigmaaldrich.comtcichemicals.com This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. tcichemicals.com These reactions are typically catalyzed by transition metals such as palladium, rhodium, and iridium, which can cleave a C-H bond and initiate the formation of a new bond. sigmaaldrich.commt.com

While most research has focused on smaller, more rigid substrates, the principles are applicable to large cycloalkanes. The challenge with a large, flexible molecule like this compound is achieving site-selectivity, as all methylene (B1212753) (CH₂) groups are chemically very similar. One strategy to control selectivity is to use directing groups, where a functional group already present on the molecule directs the metal catalyst to a specific C-H bond. tcichemicals.com For example, rhodium(I)-catalyzed C-H bond activation has been applied in the synthesis of this compound-5,13-dione. molaid.com Furthermore, confinement effects within porous materials have been explored to tune the selectivity of C-H activation on this compound. researchgate.net These advanced methods represent the frontier of derivatizing simple alkane scaffolds like this compound into more complex and valuable molecules.

Table 4: Examples of Catalytic C-H Bond Functionalization
SubstrateCatalyst SystemReagentProduct Type
Aromatic KetonesRu(H)₂(CO)(PPh₃)₃Olefinsortho-Alkylated Ketone
7,8-BenzoquinolinePd(OAc)₂AreneC-H Arylation Product
AlkanesIron CatalystN-FluorobenzenesulfonimideC-H Amination Product
Table illustrates general C-H activation systems. tcichemicals.com

Controlled Oxidation Pathways and Mechanistic Insights

The controlled oxidation of the this compound ring system is a critical transformation for introducing functionality. Direct oxidation of the saturated this compound alkane is challenging due to its chemical inertness. Therefore, synthetic strategies often rely on the oxidation of unsaturated precursors, such as 1,9-cyclohexadecadiene (B11467) (1,9-CHDD), to install oxygen-containing functional groups, which can then be carried forward.

A prominent method for the selective oxidation of macrocyclic dienes is the Wacker-type oxidation. rsc.org Research has described a selective reaction for the efficient conversion of an isomeric mixture of 1,9-CHDD to the corresponding monounsaturated ketone, cyclohexadec-8-en-1-one (8-CHD). rsc.org This process utilizes a highly electrophilic dicationic palladium species formed in situ at room temperature. rsc.org A key aspect of this methodology is the suppression of over-oxidation and isomerization of the diene, which enhances selectivity for the desired mono-ketone product. rsc.org The mechanism is believed to be equilibrium-controlled and can be accelerated by the presence of inorganic acids. rsc.org

Another significant pathway involves epoxidation. The selective mono-epoxidation of 1,9-(Z/E)-cyclohexadecadiene is a route to manufacture (Z/E)-8-Cyclohexadecenone, a macrocyclic musk known by the trade name Globanone®. uni-rostock.de This process is often followed by the rearrangement of the resulting monoepoxide to the target ketone. uni-rostock.de The epoxidation can be achieved using a catalyst system composed of a peroxotungstophosphate, formed in situ, and a quaternary ammonium (B1175870) salt acting as a phase-transfer catalyst. uni-rostock.de The choice of precursors for the catalyst and the specific structure of the phase-transfer agent have been shown to influence both the conversion of the diene and the selectivity for the desired mono-epoxide. uni-rostock.de

Mechanistically, while a definitive mechanism for Wacker-type oxidation of these large rings in certain solvents like DMA has not been fully elucidated, it is believed that the solvent plays a role in stabilizing the zerovalent palladium species formed during the catalytic cycle. uni-rostock.de For other oxidation processes, particularly those analogous to the oxidation of smaller cycloalkanes, the reaction can be initiated through the formation of cyclohexyl or hydroxyl radicals, with molecular oxygen often being the primary oxygen source rather than water. researchgate.net

Table 1: Research Findings on Controlled Oxidation of Cyclohexadecadiene

Reaction TypeSubstrateCatalyst / ReagentsProductKey FindingReference
Wacker-Type Oxidation1,9-Cyclohexadecadiene (1,9-CHDD)Pd(OAc)₂, Benzoquinone (BQ), DMA/MeCN/H₂O, HBF₄Cyclohexadec-8-en-1-one (8-CHD)A chloride- and copper-free method that selectively oxidizes one double bond while leaving the second intact. rsc.org rsc.org
Epoxidation1,9-(Z/E)-CyclohexadecadieneIn situ generated Peroxotungstophosphate, Quaternary Ammonium Salt (Phase-Transfer Catalyst)1,9-Cyclohexadecadiene monoepoxideA key step in the synthesis of the macrocyclic musk Globanone®, with selectivity dependent on catalyst precursors. uni-rostock.de uni-rostock.de

Stereoselective Introduction of Chiral Centers

Introducing chiral centers into the this compound framework with high stereocontrol is a formidable challenge in synthetic chemistry, primarily due to the ring's conformational flexibility. Nevertheless, advanced synthetic methodologies have been developed to achieve this, often by leveraging the conformational preferences of the macrocycle itself or by employing chiral catalysts.

Conformationally controlled stereoselection is a powerful strategy for large rings. helsinki.fi The inherent conformational biases of a 13- to 15-membered macrolide, for example, can direct the diastereoselective formation of γ-hydroxy products during allylic oxidation with selenium dioxide. helsinki.fi This principle, where the ring's own structure dictates the facial selectivity of an incoming reagent, is applicable to the this compound system for creating remote stereocenters. helsinki.fi

The synthesis of chiral, enantiomerically pure derivatives, such as 1,2-diamines, is crucial for applications in asymmetric synthesis where they can act as chiral auxiliaries or ligands for metals. researchgate.net The stereochemical control in synthesizing such compounds on a macrocyclic backbone is complex, as it requires the precise arrangement of multiple stereogenic centers. researchgate.net Strategies to achieve this include the diastereoselective introduction of a nitrogen atom into an enantiomerically pure molecule that already contains one, or the stereoselective coupling of bis-imines. researchgate.net

For smaller, related cyclohexane (B81311) systems, which serve as models for stereocontrol, highly diastereoselective reactions have been developed. For instance, the reaction of conjugated 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile (B47326) in the presence of lithium diisopropylamide (LDA) can produce multisubstituted cyclohexanes with four stereocenters as a single diastereomer. mdpi.com Furthermore, modern photocatalytic methods have enabled [4+2] cycloadditions to construct highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.gov An asymmetric variant using a chiral phosphoric acid has shown the potential to achieve good enantioselectivity, demonstrating a state-of-the-art approach to chiral amine synthesis. nih.gov These methods highlight the types of advanced strategies that can be adapted to achieve stereocontrol in large-ring systems like this compound.

This compound as a Precursor in Complex Organic Molecule Assembly

The sixteen-membered this compound skeleton serves as a valuable precursor for the assembly of more complex organic molecules, particularly macrocyclic natural products and compounds used in the fragrance industry. uni-rostock.de Its structure provides a foundation that can be functionalized through reactions like controlled oxidation to build intricate molecular architectures.

A notable application is in the synthesis of macrocyclic ketones used in perfumery. For instance, 1,9-cyclohexadecadiene (1,9-CHDD), a direct precursor to this compound, is used in the synthesis of muscone. Similarly, the selective oxidation of 1,9-CHDD leads to cyclohexadec-8-en-1-one (Globanone®), another important macrocyclic musk. uni-rostock.de These syntheses showcase the utility of the C16 ring as a scaffold for commercially significant molecules.

The this compound framework is also found in nature. A derivative named trixol was isolated from the plant Trixis vauthieri, indicating that this ring system is a relevant target in natural product synthesis. nih.gov The presence of this compound itself has been reported in organisms such as Saussurea involucrata and Acorus calamus. nih.gov

Furthermore, highly functionalized this compound derivatives are synthesized to act as versatile intermediates. For example, 3,8,11,16-tetrakis(aminomethyl)-1,2,9,10-tetrathia-cyclohexadecane was developed as a precursor to a novel 1,8-diamino-2,7-octanedithiol. researchgate.net The incorporation of thiol groups within this diamine backbone allows the molecule to be appended to various organic and inorganic supports, demonstrating the role of the this compound ring as a modifiable platform for creating complex chemical tools. researchgate.net

Table 2: Examples of Complex Molecules Assembled from this compound Precursors

PrecursorTarget MoleculeClass of CompoundSignificance / UseReference
1,9-CyclohexadecadieneMusconeMacrocyclic KetonePerfumery and fragrances.
1,9-(Z/E)-CyclohexadecadieneGlobanone® (Cyclohexadec-8-en-1-one)Macrocyclic MuskFine fragrance industry. uni-rostock.de uni-rostock.de
(Generic)TrixolNatural ProductA novel this compound derivative isolated from Trixis vauthieri. nih.gov nih.gov
(Functionalized this compound)1,8-Diamino-2,7-octanedithiolThio-substituted DiamineA versatile intermediate designed for attachment to organic and inorganic scaffolds. researchgate.net researchgate.net

Conformational Analysis and Dynamics of Cyclohexadecane

Theoretical Frameworks for Large Cycloalkane Conformations

The conformational behavior of large cycloalkanes like cyclohexadecane is governed by a delicate balance of angle strain, torsional strain, and non-bonded transannular interactions. Unlike small rings (3-4 carbons) with high angle strain or medium rings (8-13 carbons) plagued by transannular strain, large rings with 14 or more carbons are flexible enough to adopt conformations that minimize these energetic penalties. yale.edu They can achieve structures where the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, significantly reducing angle strain. byjus.comunicamp.br

Strain Energy Analysis in Sixteen-Membered Rings

For large cycloalkanes, including sixteen-membered rings, the primary energetic contributions arise from torsional strain (from eclipsed bonds) and van der Waals interactions (non-bonded repulsions across the ring). The ability to adopt multiple low-energy conformations is a hallmark of these molecules. Theoretical models, particularly those based on molecular mechanics, calculate the total strain energy of a conformation by summing these individual contributions. numberanalytics.com

Sixteen-membered rings are sufficiently large to adopt "diamond-lattice" conformations, which are strain-free arrangements found within the crystal structure of a diamond. rsc.org For this compound, iterative strain-energy calculations have been employed to compare the stability of its possible conformations. These calculations indicate that the highly symmetric, square researchgate.net conformation is energetically favored over other potential structures, such as the rectangular annualreviews.org conformation, by 1.9 kcal/mol. uobabylon.edu.iq This preference underscores the ability of the 16-membered ring to adopt a highly stable, low-strain arrangement.

Table 1: Calculated Relative Strain Energies of this compound Conformers

Conformation Relative Strain Energy (kcal/mol) Source
researchgate.net 0.0 uobabylon.edu.iq

| annualreviews.org | 1.9 | uobabylon.edu.iq |

Pseudorotation and Conformational Interconversion Barriers

Large cycloalkanes are not static entities but are conformationally mobile, interconverting between various low-energy forms. researchgate.net This dynamic process often occurs via a mechanism known as pseudorotation, a wave-like motion of the ring's puckering that involves changes primarily in torsional angles without passing through a high-energy planar state. researchgate.netaip.org For these flexible molecules, the energy barriers for interconversion are generally low. researchgate.net

In this compound, the interconversion between its various conformations has been studied using dynamic NMR spectroscopy. The ¹H and ¹³C NMR spectra become temperature-dependent below approximately -100°C, indicating that the rate of interconversion slows sufficiently on the NMR timescale to observe distinct signals for non-equivalent carbons. uobabylon.edu.iqdntb.gov.ua Through analysis of these temperature-dependent spectra, the free energy barrier to the pseudorotation process in this compound has been determined to be 6.7 ± 0.2 kcal/mol. uobabylon.edu.iq This relatively low barrier confirms the high degree of conformational flexibility in the sixteen-membered ring.

Computational Approaches to Conformational Space Exploration

Computational chemistry provides powerful tools for investigating the complex potential energy surfaces of large, flexible molecules like this compound. Methods ranging from classical molecular dynamics to high-level quantum mechanical calculations are used to map out stable conformations, determine their relative populations, and understand their dynamic interconversions.

Molecular Dynamics Simulations for Equilibrium Statistics and Dynamic Properties

Molecular dynamics (MD) simulations have been instrumental in studying the conformational properties of this compound. researchgate.netresearchgate.net By simulating the motion of the atoms over time (a 14.5 ns trajectory at 450 K has been reported), researchers can gather statistical information about the molecule's behavior. researchgate.netutwente.nl These simulations provide insights into the equilibrium statistics, such as the relative populations of different conformers. researchgate.netmdpi.com

MD studies on this compound have successfully confirmed the existence of many previously predicted conformers. researchgate.netutwente.nl The results for properties like the population probability of the most abundant conformer have helped to resolve earlier discrepancies between theoretical and experimental work, suggesting that previous computational studies may have suffered from insufficient sampling of the vast conformational space. researchgate.net Furthermore, MD simulations elucidate the dynamic properties of the ring, including the mechanisms of conformational transitions like gauche migration and gauche-pair creation, which are fundamental modes of motion in alkanes. researchgate.netutwente.nl

Density Functional Theory (DFT) and Ab Initio Calculations of Minimum Energy Conformers

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, offer a more rigorous approach to determining the structures and relative energies of molecular conformers. numberanalytics.comrsc.org These methods solve the electronic Schrödinger equation to find minimum energy structures on the potential energy surface. rsc.org For this compound and related macrocycles, DFT functionals like B3LYP and M06, as well as ab initio methods like Møller-Plesset perturbation theory (MP2), have been used.

These calculations consistently identify the researchgate.net "square" conformation as the lowest-energy structure for this compound. The accuracy of these calculations, particularly with DFT, can be sensitive to the choice of basis set, with the inclusion of diffuse functions being important for correctly calculating conformational energies. Comparing the results from different computational methods is crucial, as they can sometimes yield different energy orderings for closely related conformers.

Table 2: Comparison of Computational Methods for Conformer Analysis

Method Key Features Application to this compound
Molecular Mechanics (MM) Uses empirical force fields; computationally fast. Used for initial strain-energy calculations and exploring a wide range of conformations. uobabylon.edu.iq
Molecular Dynamics (MD) Simulates atomic motion over time; provides statistical and dynamic data. Used to determine conformer populations and study interconversion pathways. researchgate.net
Density Functional Theory (DFT) Quantum method including electron correlation; good balance of accuracy and cost. B3LYP and M06 functionals used to calculate relative energies of conformers like researchgate.net.

| Ab Initio (MP2) | High-level quantum method based on Hartree-Fock theory with electron correlation. | Confirms the researchgate.net conformation as the lowest energy structure. |

Identification and Characterization of Prominent Conformations (e.g.,researchgate.netandannualreviews.org)

A variety of experimental and computational studies have concluded that this compound predominantly exists in the highly symmetric "square" researchgate.net conformation in its lowest energy state. uobabylon.edu.iq This conformation belongs to the D₄d symmetry group and is based on the diamond lattice, which allows for an arrangement free of significant non-bonded interactions. rsc.org

Another conformation considered is the "rectangular" annualreviews.org structure. uobabylon.edu.iq However, both strain-energy calculations and more advanced computational methods have shown this to be less stable than the researchgate.net form. uobabylon.edu.iq While the researchgate.net conformation is dominant in the low-temperature solid phase, this compound exists as a mixture of conformers at higher temperatures and in solution, reflecting the molecule's ability to access other thermally populated states on its potential energy surface. rsc.org The presence of multiple resonances in low-temperature ¹³C NMR spectra, with a 1:2:1 ratio, is consistent with the symmetric researchgate.net structure being the major conformer. uobabylon.edu.iqdntb.gov.ua

Force Field Development and Refinement for this compound Modeling

The accurate computational modeling of this compound's conformational space and dynamics heavily relies on the quality of the underlying force fields. A force field, in the context of molecular mechanics, is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. For large and flexible molecules like this compound, the development and refinement of these force fields are critical for obtaining results that correlate well with experimental data.

Molecular dynamics simulations have been instrumental in studying the conformational properties of this compound. These simulations employ force fields to calculate the forces acting on each atom and to propagate the motion of the atoms over time, thereby exploring the conformational energy landscape. Early discrepancies between theoretical predictions and experimental observations of the most populated conformer were initially attributed to potential inaccuracies in the force fields used. However, subsequent molecular dynamics studies with extended simulation times suggested that insufficient sampling of the vast conformational space was a more likely cause for these differences.

Modern approaches to force field development are increasingly data-driven, utilizing large datasets of molecular properties to train and validate the parameters. For a molecule like this compound, this would involve ensuring the force field can accurately reproduce known properties such as bond lengths, bond angles, vibrational frequencies, and the relative energies of different conformers. The goal is to create a transferable set of parameters that can be applied to a wide range of similar molecules.

Table 1: Key Components of a Molecular Mechanics Force Field

Interaction TypeDescriptionTypical Functional Form
Bond StretchingEnergy required to stretch or compress a bond from its equilibrium length.Harmonic potential: V(r) = k(r - r₀)²
Angle BendingEnergy required to bend the angle between three bonded atoms from its equilibrium value.Harmonic potential: V(θ) = k(θ - θ₀)²
Torsional (Dihedral)Energy associated with the rotation around a central bond in a sequence of four atoms.Periodic function: V(ω) = Σ Vₙ[1 + cos(nω - γ)]
Non-bonded (van der Waals)Short-range repulsive and long-range attractive forces between non-bonded atoms.Lennard-Jones potential: V(r) = 4ε[(σ/r)¹² - (σ/r)⁶]
Non-bonded (Electrostatic)Coulombic interaction between atomic partial charges.Coulomb's Law: V(r) = (qᵢqⱼ) / (4πε₀r)

Experimental Techniques for Conformational Elucidation

Dynamic Nuclear Magnetic Resonance (D-NMR) Spectroscopy for Exchange Processes

Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. ox.ac.uknumberanalytics.comucl.ac.uk For this compound, which exists as a mixture of multiple conformers in solution, D-NMR provides insights into the energy barriers separating these conformations. researchgate.netresearchgate.net

At room temperature, the conformational interconversion of this compound is rapid on the NMR timescale, resulting in averaged signals in both the ¹H and ¹³C NMR spectra. However, as the temperature is lowered, the rate of these exchange processes decreases. Below approximately -100°C, the NMR spectra of this compound become temperature-dependent, indicating that the molecule is entering the slow-exchange regime. researchgate.netresearchgate.net

A pivotal study by Anet and Cheng utilized ¹³C NMR spectroscopy to probe the conformational dynamics of this compound. researchgate.netresearchgate.netacs.org They synthesized this compound-1-¹³C to obtain clearer spectra at very low temperatures. At -152°C, the ¹³C NMR spectrum showed the presence of three distinct resonances with an intensity ratio of 1:2:1. researchgate.netresearchgate.net This observation is consistent with the predominance of a single, highly symmetric conformation, the acs.org conformation, which has D₂d symmetry. In this conformation, there are three sets of non-equivalent carbon atoms in the required ratio. The emergence of distinct signals at low temperatures allows for the determination of the energy barrier to pseudorotation, which is the process by which the different conformers interconvert.

Iterative strain-energy calculations have corroborated these experimental findings, indicating that the acs.org conformation is significantly more stable (by approximately 1.9 kcal/mol) than the next most stable conformation, the publish.csiro.au conformation. researchgate.netresearchgate.net The D-NMR data, therefore, provides compelling evidence for the conformational preferences and the dynamic equilibrium that characterizes this compound in solution.

Table 2: D-NMR Observations for this compound

TemperatureSpectral FeaturesInterpretation
Room TemperatureAveraged signalsFast conformational exchange
Below -100°CTemperature-dependent spectraSlowing of conformational exchange
-152°CThree ¹³C resonances (1:2:1 ratio)Predominance of the symmetric acs.org conformation

X-ray Crystallography for Solid-State Conformation (when crystalline derivatives are available)

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, provided that suitable single crystals can be obtained. For this compound, X-ray diffraction studies have revealed that it adopts a diamond-lattice conformation in the low-temperature solid phase. This conformation is often referred to as the "square" conformation and possesses D₂d symmetry.

The ability of a cycloalkane to adopt a diamond-lattice conformation is a key factor in its stability. This type of conformation minimizes non-bonded interactions across the ring (transannular strain) and allows the C-C-C bond angles to be close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. For this compound, there is only one possible diamond-lattice conformation.

While obtaining single crystals of this compound itself can be challenging, the study of its crystalline derivatives provides invaluable information about its preferred solid-state packing and conformation. The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsional angles, serve as crucial benchmarks for the validation and refinement of the force fields used in molecular modeling. The solid-state structure provides a static picture of the molecule in its lowest energy state within the crystal lattice, complementing the dynamic information obtained from solution-state studies like D-NMR.

Vibrational Spectroscopy for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a sensitive probe of molecular structure and conformation. Each conformer of a molecule has a unique set of vibrational modes, and the corresponding IR and Raman spectra can be considered a "fingerprint" of that specific conformation.

For this compound, vibrational spectroscopy has been employed to analyze its conformational composition, particularly in the liquid and high-temperature crystalline (mesomorphic) phases. In these phases, this compound exists as a mixture of different conformers. The vibrational spectra of the liquid and high-temperature solid phases show additional bands compared to the spectrum of the low-temperature crystalline phase, where it exists in a single diamond-lattice conformation.

The analysis of these additional bands allows for the estimation of the relative concentrations of different conformers in the disordered phases. researchgate.net Furthermore, by examining specific regions of the vibrational spectrum, information about the concentration of certain short sequences of trans and gauche bonds along the hydrocarbon ring can be deduced. These experimentally derived concentrations can then be compared with values calculated from theoretical models, providing a rigorous test for the force fields and conformational search methods used. The lack of sharpness in the additional spectral bands observed above the solid-solid transition point suggests the presence of either a few ill-defined high-entropic conformers or a continuously pseudorotating conformational family, rather than a single, well-defined alternative conformer.

Mechanistic Organic Chemistry and Reactivity of Cyclohexadecane

Elucidation of Reaction Pathways for Alkane Functionalization

The functionalization of alkanes like cyclohexadecane is a significant challenge due to the high bond dissociation energy of C-H bonds. Research has identified several key mechanistic pathways to overcome this inertia, broadly categorized into metal-mediated C-H activation and free-radical processes. nih.govresearchgate.net

Transition metal catalysis is a cornerstone of alkane functionalization. nih.gov One of the seminal systems for alkane oxidation, developed by Shilov, utilizes platinum salts. rutgers.edu The generally accepted pathway involves three main steps:

C-H Bond Activation : A Pt(II) species activates a C-H bond of the alkane, forming a Pt(II)-alkyl complex through oxidative addition. rutgers.edu For this step to be facile, the Pt(II) complex should possess a weakly bound ligand. rutgers.edu

Oxidation : The Pt(II)-alkyl intermediate is oxidized, typically by a Pt(IV) species, to yield a Pt(IV)-alkyl complex. rutgers.edu

Nucleophilic Attack : A nucleophile, such as water or chloride, attacks the alkyl group bonded to the Pt(IV) center, leading to the functionalized product and regenerating the active Pt(II) catalyst. rutgers.edu

More recent strategies have merged photocatalysis with transition metal catalysis. researchgate.net These methods often employ a photocatalyzed hydrogen atom transfer (HAT) process to generate a carbon-centered radical from the alkane. This radical can then engage with a metal catalyst (e.g., nickel, copper, cobalt) to form the desired product. researchgate.net

Another distinct pathway involves electrophilic substitution. In a novel approach, highly reactive electrophilic anions, such as [B₁₂Br₁₁]⁻ generated in the gas phase, have been shown to react with alkanes. nih.gov The mechanism involves the heterolytic cleavage of a C-H bond, where the electrophilic anion abstracts a hydride to form a B-C bond, and the resulting proton binds electrostatically to the newly formed dianion. nih.gov

These pathways are summarized in the table below.

Reaction Pathway Key Intermediates Description Catalyst/Reagent Examples
Metal-Mediated C-H Activation (Shilov-type) Metal-alkyl complexes (e.g., Pt(II)-alkyl, Pt(IV)-alkyl)Sequential C-H activation by a low-valent metal, oxidation of the metal center, and nucleophilic substitution. rutgers.eduPtCl₄²⁻ / PtCl₆²⁻ rutgers.edu
Photocatalytic Hydrogen Atom Transfer (HAT) Carbon-centered radicals, Excited-state photocatalystsA photocatalyst generates a reactive species that abstracts a hydrogen atom from the alkane, creating a radical that engages in further reactions. researchgate.netDiaryl ketones, Nickel complexes researchgate.net
Carbene/Nitrene Insertion Carbenes, NitrenesA highly reactive carbene or nitrene intermediate inserts directly into a C-H bond in a concerted, three-centered transition state. nih.govRh(II) catalysts researchgate.net
Electrophilic Anion Substitution Electrophilic anions, Covalent adductsA highly electrophilic anion attacks a C-H bond, leading to heterolytic cleavage and the formation of a new covalent bond between the anion and the alkane carbon. nih.gov[B₁₂Br₁₁]⁻ nih.gov

Advanced Ring-Opening and Ring-Closing Reactions of Related Systems

The synthesis and manipulation of macrocycles like this compound heavily rely on advanced ring-opening and ring-closing methodologies. Among these, olefin metathesis has become a powerful and versatile tool. wikipedia.org

Ring-Closing Metathesis (RCM) is a key strategy for constructing large unsaturated rings, which can subsequently be hydrogenated to yield cycloalkanes. wikipedia.orgresearchgate.net The reaction involves the intramolecular metathesis of a diene, catalyzed by metal-carbene complexes (e.g., Grubbs or Schrock catalysts), to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The success of RCM is often dependent on reaction conditions, such as high dilution, to favor the intramolecular cyclization over intermolecular polymerization. drughunter.com RCM has been instrumental in the total synthesis of numerous macrocyclic natural products. researchgate.netdrughunter.com

Ring-Opening Metathesis (ROM) can be used in tandem with RCM. For instance, a postulated mechanism for the formation of this compound involves the metathesis of cyclooctane (B165968). google.com This process is thought to proceed via the in-situ formation of cyclooctene (B146475) through dehydrogenation. The cyclooctene can then undergo Ring-Opening Metathesis (ROM) followed by a subsequent Ring-Closing Metathesis (RCM) of the resulting diene intermediate to form cis,cis-1,9-cyclohexadecadiene (B3052600). Subsequent hydrogenation of this diene yields this compound. google.com

These metathesis reactions provide a strategic route to otherwise inaccessible macrocyclic structures.

Reaction Type Description Catalyst Example Application
Ring-Closing Metathesis (RCM) Intramolecular reaction of a diene to form a cyclic alkene and ethylene. wikipedia.orgGrubbs Catalysts, Schrock CatalystsSynthesis of macrocyclic precursors to drugs and natural products. drughunter.com
Ring-Opening Metathesis (ROM) A cyclic olefin reacts with a catalyst to form an open-chain polymer or oligomer. google.comGrubbs Catalysts, Schrock CatalystsUsed in tandem with RCM for ring-expansion reactions. google.com
Alkane Metathesis Transformation of alkanes into their lower and higher homologues. google.comTantalum or Tungsten on oxide supportsConversion of cyclooctane to this compound and other macrocycles. google.com

Catalytic Transformations Involving this compound Substrates

A variety of catalytic systems have been developed to transform this compound and its precursors. The choice of catalyst is critical as it dictates the reaction pathway and product selectivity.

Catalytic hydrogenation is a fundamental transformation used to produce this compound from unsaturated precursors. For example, cis,cis-1,9-cyclohexadecadiene can be fully saturated to this compound using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Alkane metathesis provides a direct route to transform one cycloalkane into another. Catalysts for this process can include group V or VI metal alkyl species, such as tantalum or tungsten, supported on oxides like silica. google.com These systems can convert smaller cycloalkanes like cyclooctane into larger rings, including this compound. google.com

For C-H functionalization, platinum-based catalysts are effective for oxidation reactions, as seen in the Shilov system. rutgers.edu More contemporary methods utilize a range of transition metals, including rhodium, iridium, nickel, and copper, often in conjunction with photocatalysis or specific ligands to control reactivity and selectivity. nih.govresearchgate.net For instance, carbene insertion into C-H bonds is often catalyzed by Rh(II) complexes. researchgate.net

The table below summarizes key catalytic systems relevant to this compound chemistry.

Catalyst System Transformation Mechanistic Class Reference
5% Palladium on Carbon (Pd/C)Hydrogenation of dienesHeterogeneous Catalysis
Grubbs Second-Generation CatalystRing-Closing Metathesis (RCM)Organometallic Catalysis
Platinum Salts (PtCl₄²⁻/PtCl₆²⁻)C-H OxidationOrganometallic C-H Activation rutgers.edu
Tantalum/Tungsten on SilicaAlkane MetathesisHeterogeneous Catalysis google.com
Rhodium(II) ComplexesCarbene InsertionOrganometallic Catalysis researchgate.net
Copper/Nickel/PhotocatalystC-H FunctionalizationMetallaphotoredox Catalysis researchgate.net

Regioselectivity and Stereoselectivity in this compound Reactions

When a reaction can yield multiple constitutional isomers, its preference for one over the others is termed regioselectivity . masterorganicchemistry.comdurgapurgovtcollege.ac.in In the context of this compound, all C-H bonds are secondary and chemically similar, making high regioselectivity in C-H functionalization challenging. However, subtle differences in the steric and electronic environment of the C-H bonds can be exploited. For many radical-induced C-H functionalizations, the reactivity order is tertiary > secondary > primary. nih.gov Some catalytic systems can invert this selectivity due to steric hindrance around the catalytic center. For example, a bulky catalyst might preferentially react at less hindered secondary or primary positions. nih.gov

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.com This is particularly relevant in ring-closing metathesis (RCM) reactions that form a new double bond. The geometry of this double bond can be either E (trans) or Z (cis). In the formation of macrocycles via RCM, the E-isomer is often thermodynamically more stable and is frequently the major product, especially when using ruthenium N-heterocyclic carbene (NHC) catalysts. wikipedia.org The stereochemistry of the starting diene and the conformational biases of the transition state in the metallacyclobutane intermediate play crucial roles in determining the final stereochemical outcome. wikipedia.org

In reactions involving chiral catalysts, enantioselectivity becomes a key consideration. Asymmetric catalysis can be used to desymmetrize meso-compounds or resolve racemic mixtures, concepts that are applicable to substituted this compound derivatives. researchgate.netfrontiersin.org

Free Radical Processes and Their Control

Free radical reactions are a major class of transformations for alkanes but are notoriously difficult to control. ijcrt.orgresearchgate.net A typical free-radical chain reaction proceeds through three phases:

Initiation : The initial formation of free radicals, usually through homolytic cleavage of a weak bond induced by heat or light. libretexts.org Radical initiators like peroxides are often used. ijcrt.org

Propagation : A "chain" phase where a radical reacts with a stable molecule (like this compound) to generate a new radical. This step, often a hydrogen abstraction, propagates the chain. libretexts.org

Termination : The chain reaction is halted when two radical species combine to form a stable, non-radical molecule. ijcrt.orglibretexts.org

The high reactivity of radical intermediates often leads to a lack of selectivity, resulting in mixtures of products and undesirable side reactions like polymerization or crosslinking. researchgate.net Controlling these processes is crucial for synthetic utility. ijcrt.org

Modern approaches have achieved greater control over radical reactions. Photocatalysis, for example, can generate radicals under mild conditions via hydrogen atom transfer (HAT). researchgate.net By coupling this with transition metal catalysis, the generated alkyl radical can be trapped and funneled down a specific reaction pathway, improving selectivity and preventing unwanted side reactions. researchgate.net The choice of photocatalyst and its interaction with the substrate and other catalytic cycles allows for fine-tuning of the reaction pathway, making it possible to direct the transformation towards a desired functionalized product. rsc.org

Advanced Analytical Techniques in Cyclohexadecane Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Derivatives

High-resolution mass spectrometry (HRMS) is a critical tool for accurately determining the elemental composition and structure of cyclohexadecane derivatives. measurlabs.com This technique measures the mass-to-charge ratio of ions with high precision, enabling the differentiation of compounds with the same nominal mass. measurlabs.com

Fragmentation Pattern Analysis for Connectivity Determination

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint, providing valuable clues about the original structure. savemyexams.comtutorchase.com The fragmentation process is influenced by factors such as bond strength and the stability of the resulting ions. tutorchase.com Weaker bonds are more prone to breaking, and the formation of more stable carbocations is favored. chemguide.co.uktutorchase.com

For cyclic alkanes like this compound, fragmentation often involves the initial cleavage of a carbon-carbon bond to form a linear molecular ion. Subsequent fragmentation can occur at various points along the carbon chain, leading to a series of characteristic alkyl fragment peaks. Analysis of these patterns helps in determining the connectivity of the carbon skeleton and identifying any substituent groups on the ring.

Common Fragmentation Processes in Mass Spectrometry gbiosciences.com

Fragmentation ProcessDescription
Sigma Bond Cleavage Removal of an electron weakens a C-C bond, leading to its cleavage and the formation of a charged and a neutral particle.
Radical Site-Initiated Cleavage A radical cation interacts with an odd electron, causing the cleavage of a sigma bond adjacent to a functional group or heteroatom.
Charge Site-Initiated Cleavage (Inductive Cleavage) Electrons from an adjacent bond migrate to a charged atom, neutralizing it and moving the charge to a different location in the molecule.

Application of LC-MS in Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a highly effective technique for analyzing complex mixtures. illinois.edulongdom.org In this method, the sample is first injected into an LC column, where its components are separated based on their interactions with the stationary phase. illinois.eduexcedr.com The separated components then elute from the column and are introduced into the mass spectrometer for identification and quantification. illinois.edu

This approach is particularly useful in the study of this compound when it is part of a complex matrix, such as in natural product extracts or reaction mixtures. sfu.ca LC-MS can provide the molecular weight and structural information of individual components, even at trace levels. longdom.org The use of high-resolution mass spectrometry in LC-MS systems (UHPLC-HRMS) further enhances the accuracy of mass measurements, aiding in the confident identification of compounds in intricate samples. mdpi.compensoft.netneist.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the detailed three-dimensional structure and dynamic properties of molecules in solution. illinois.eduillinois.edumsu.edusigmaaldrich.comwikipedia.org It is based on the magnetic properties of atomic nuclei and provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. wikipedia.org

Advanced 1D and 2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are often necessary to unravel the complex structures of molecules like this compound and its derivatives. ua.esresearchgate.netharvard.edu These experiments correlate signals from different nuclei, providing insights into their relationships. ua.es

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgprinceton.edusdsu.edu It is fundamental in establishing the connectivity of proton networks within a molecule. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with directly attached carbon atoms (or other heteroatoms), revealing one-bond C-H connectivities. ua.esprinceton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.orgua.esharvard.eduprinceton.edu It provides critical information for determining the stereochemistry and conformation of a molecule. harvard.edu

Common 2D NMR Experiments and Their Applications

ExperimentTypeInformation Provided
COSY Homonuclear1H-1H correlations through 2-3 bonds. princeton.edusdsu.edu
TOCSY Homonuclear1H-1H correlations within a whole spin system. ua.esprinceton.edu
HSQC/HMQC HeteronuclearOne-bond 1H-13C correlations. princeton.edusdsu.edu
HMBC HeteronuclearMultiple-bond (2-4) 1H-13C correlations. princeton.edusdsu.edu
NOESY/ROESY Homonuclear1H-1H correlations through space (proximity). ua.esprinceton.edu

Low-Temperature NMR for Conformational Equilibria and Barriers

This compound, like other macrocycles, is conformationally flexible. At room temperature, the interchange between different conformations is often rapid on the NMR timescale, resulting in averaged signals. montana.edu By lowering the temperature, this conformational exchange can be slowed down, allowing for the observation of individual conformers. researchgate.netsemanticscholar.org

Low-temperature NMR studies have been instrumental in understanding the conformational landscape of this compound. researchgate.net For instance, 13C NMR spectra of this compound recorded at temperatures below -100°C show the presence of multiple resonances, indicating that the molecule exists in a preferred conformation. researchgate.net These studies have suggested that the faccts.de conformation is the most stable. researchgate.net Dynamic NMR (DNMR) experiments at low temperatures can also be used to determine the energy barriers for conformational interconversions, such as pseudorotation. montana.eduresearchgate.net

Computational NMR for Verification of Assignments

Computational methods are increasingly used in conjunction with experimental NMR data to verify spectral assignments and gain deeper insights into molecular structure. researchgate.net Quantum mechanical calculations can predict NMR parameters such as chemical shifts and coupling constants for a proposed structure. uef.fichemistryviews.org

These predicted spectra can then be compared with the experimental data. A good correlation between the calculated and observed spectra provides strong evidence for the correctness of the structural assignment. This approach is particularly valuable for complex molecules where spectral overlap and ambiguity can make manual assignment challenging. Software tools can automate the comparison process, providing a detailed consistency check between a given structure and its NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and conformational dynamics of this compound. lookchem.comd-nb.info These methods probe the vibrational energy levels of a molecule, which are highly sensitive to its geometry and bonding environment. d-nb.info Differences in the spectra between crystalline and amorphous or liquid phases can reveal significant information about molecular interactions and conformational changes. acs.orgspectroscopyonline.com

In the solid state, the high degree of order in the crystal lattice leads to sharp and well-defined bands in both IR and Raman spectra. spectroscopyonline.comamericanpharmaceuticalreview.com Conversely, in the liquid or conformationally disordered phases, these bands tend to broaden due to the presence of a larger population of conformers and increased molecular motion. lookchem.comspectroscopyonline.com

Research on this compound has utilized vibrational spectroscopy to study its various phases. lookchem.comacs.org A key finding is that this compound exists predominantly in a "square" researchgate.net conformation, which is calculated to be more stable than other potential conformations like the mdpi.com form. nist.govspectroinlets.com This has been supported by both experimental spectra and theoretical calculations. nist.gov The analysis of spectra in the liquid and high-temperature crystalline phases has allowed for the estimation of the concentration of the lowest energy conformer and the ratios of different bond sequences (trans and gauche). nist.gov

The differences between the spectra of various physical states are highlighted in the following table, which summarizes the general characteristics of vibrational spectra for this compound in different phases.

PhaseSpectral Band CharacteristicsInformation Gained
Crystalline Solid Sharp, narrow bands. spectroscopyonline.comamericanpharmaceuticalreview.comWell-defined molecular structure and symmetry within the crystal lattice. americanpharmaceuticalreview.com
Liquid/Amorphous Solid Broad bands. lookchem.comspectroscopyonline.comPresence of multiple conformers, increased molecular motion, and disorder. lookchem.comspectroscopyonline.com

This table illustrates the general principles of how vibrational spectroscopy reflects the physical state and conformational diversity of this compound.

Advanced Gas Chromatography (GC) and Coupled Techniques (GC-MS) for Isomer Separation and Quantification

Gas chromatography (GC) is a premier technique for separating volatile compounds, and when coupled with mass spectrometry (MS), it provides powerful capabilities for both the separation and identification of isomers. drawellanalytical.comchromatographyonline.com High-resolution GC (HRGC) utilizes long capillary columns with small internal diameters and thin stationary phase films to achieve superior separation of complex mixtures, including isomers that have very similar boiling points. researchgate.netmdpi.com

The choice of the GC column's stationary phase is critical for separating isomers. For non-polar compounds like this compound, a non-polar stationary phase is typically used. However, for challenging separations, a more polar column might be employed to exploit subtle differences in polarity between isomers. spectroscopyonline.com The mass spectrometer acts as a highly sensitive and specific detector, providing mass spectra that serve as a molecular fingerprint for each eluted compound, enabling positive identification and quantification. drawellanalytical.com

In the context of analyzing mixtures containing this compound and its isomers, or other closely related compounds, GC-MS is indispensable. spectroscopyonline.comresearchgate.net The technique's ability to distinguish between isomers with very similar mass spectra is a key advantage. researchgate.net Advanced GC-MS methods, such as those employing cold electron ionization (EI), can enhance the molecular ion signal, which is often weak or absent in standard EI, further aiding in confident compound identification. thermofisher.com

The following table outlines the key components and their functions in an advanced GC-MS system used for isomer analysis.

ComponentFunctionRelevance to this compound Analysis
High-Resolution Capillary Column Separates individual compounds from a mixture based on their volatility and interaction with the stationary phase. researchgate.netmdpi.comEssential for resolving this compound from its structural isomers or other closely eluting compounds in a complex sample. spectroscopyonline.com
Mass Spectrometer (MS) Ionizes, sorts, and detects molecules based on their mass-to-charge ratio, providing a unique mass spectrum for identification. drawellanalytical.comchromatographyonline.comEnables positive identification of this compound and its isomers, even at trace levels, and allows for quantification. wikipedia.org
Cold Electron Ionization (EI) Source A specialized ion source that minimizes fragmentation and enhances the molecular ion peak. thermofisher.comImproves the confidence of molecular weight determination for this compound and its isomers. thermofisher.com

This table summarizes the roles of key GC-MS components in the detailed analysis of this compound and its related isomers.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful tool for determining the high-resolution atomic structures of small molecules from nanocrystals. hhu.dersc.org This method is particularly valuable when only very small crystals, often too small for conventional X-ray diffraction, are available. hhu.dechemrxiv.org Because electrons interact much more strongly with matter than X-rays, even crystals on the nanometer scale can produce high-quality diffraction data. hhu.de

The MicroED process involves exposing a frozen-hydrated nanocrystal to a low-dose electron beam in a transmission electron microscope (TEM) while continuously rotating the crystal. rsc.org The resulting diffraction patterns are collected as a movie and can be processed using standard crystallographic software to solve the three-dimensional structure. rsc.org This technique has been successfully applied to a wide range of organic and inorganic compounds. rsc.org

While direct studies of this compound using MicroED are not prominently documented in the provided search results, the technique's proven ability to elucidate the structures of small organic molecules from microcrystalline powders makes it a highly relevant and potent tool for future this compound research. hhu.deopenreview.net It could be instrumental in definitively confirming the researchgate.net conformation in the solid state or in studying the structures of its derivatives or co-crystals. openreview.net The development of autonomous MicroED platforms is further increasing the accessibility and speed of this technique. neurips.cc

Integration of Multimodal Spectroscopic Data for Structure Elucidation

The comprehensive structural elucidation of complex molecules like this compound often relies on the integration of data from multiple analytical techniques. neurips.ccarxiv.org While each spectroscopic method provides a unique piece of the structural puzzle, combining them creates a more complete and robust picture. arxiv.org Chemists routinely leverage the complementary nature of different spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, IR and Raman spectroscopy, and mass spectrometry, to confirm molecular structures. neurips.cc

For this compound, vibrational spectroscopy (IR and Raman) provides detailed information about its conformational properties and the presence of specific vibrational modes. lookchem.comnist.gov NMR spectroscopy, particularly temperature-dependent studies, can reveal information about dynamic processes like ring pseudorotation and confirm the dominant conformation in solution. nist.gov GC-MS is crucial for separating it from impurities or isomers and confirming its molecular weight and fragmentation pattern. drawellanalytical.com

The synergistic use of these techniques provides a powerful workflow for the analysis of this compound:

GC-MS: To separate and confirm the molecular weight.

Vibrational Spectroscopy (IR/Raman): To analyze conformational preferences in different phases.

NMR Spectroscopy: To study the structure and dynamic behavior in solution.

MicroED/X-ray Diffraction: To determine the precise three-dimensional structure in the solid state.

This integrated approach ensures a thorough and validated structural characterization of this compound.

Host-Guest Chemistry with Macrocyclic Systems Incorporating this compound

While this compound itself is too flexible and lacks specific binding sites to be an effective host, its carbon framework is integral to a variety of synthetic macrocycles, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur. These host molecules combine the conformational influence and steric bulk of the C16 ring with the specific coordination sites provided by the heteroatoms. royalsocietypublishing.org

A prominent class of such hosts are the tetraazamacrocycles. For instance, 1,5,9,13-tetraazathis compound (B3050279) ( worktribe.comaneN₄) has been synthesized and shown to act as a potent ligand for transition metal ions. researchgate.netbenthamopenarchives.com The this compound backbone helps to pre-organize the four nitrogen atoms, creating a cavity suitable for coordinating with metal cations. Research has detailed the synthesis of mononuclear complexes of this ligand with Fe(II), Co(II), Ni(II), Cu(II), and Pd(II) through template condensation reactions. benthamopenarchives.com Similarly, the synthesis and characterization of nickel(II) complexes with 1,4,7,10-tetraazathis compound have been reported. The unbonded lone pairs of electrons on the nitrogen atoms can form stable complexes with metal ions. royalsocietypublishing.org

Further studies have explored the complexation of a dinitrogen ruthenium(II) complex with a tertiary amine macrocycle derived from tetraazathis compound, highlighting the versatility of these systems in binding not just metal ions but also small molecules. hku.hk The specific geometry of the complexes, which can range from square planar to octahedral, is dictated by the guest ion and the conformational flexibility of the macrocyclic ligand. benthamopenarchives.com

These interactions are central to host-guest chemistry, where a larger host molecule forms a complex with a smaller guest molecule or ion through non-covalent forces. tcichemicals.comfrontiersin.org The this compound-derived macrocycle acts as the host, selectively binding specific guests within its pre-formed cavity.

Table 1: Examples of Host-Guest Systems Based on this compound Derivatives

Host MacrocycleGuest SpeciesType of Interaction
1,5,9,13-Tetraazathis compoundFe(II), Co(II), Ni(II), Cu(II), Pd(II)Metal-Ligand Coordination
1,4,7,10-Tetraazathis compoundNickel(II)Metal-Ligand Coordination
Ruthenium(II) tetraazathis compoundDinitrogen (N₂)Metal-Ligand Coordination

Role of this compound in Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding and is fundamental to many biological and chemical processes. carellgroup.denih.govuu.se In macrocyclic systems, the this compound moiety plays a crucial, albeit indirect, role in the recognition process.

The primary contributions of the this compound framework are:

Structural Scaffolding : It provides a large, pre-organized scaffold that positions the specific binding sites (like the nitrogen atoms in aza-macrocycles) in a defined spatial arrangement. This pre-organization reduces the entropic penalty of binding, making complex formation more favorable. royalsocietypublishing.org

Conformational Flexibility and Constraint : Large cycloalkanes like cyclotetradecane (B1198814) and this compound are not rigid; they exist as a mixture of several low-energy conformations. libretexts.orglibretexts.org This flexibility allows the host macrocycle to adapt its shape to best fit a specific guest, a concept known as induced fit.

The process of recognition is a combination of these factors. The size and shape of the cavity, defined by the this compound ring, provide initial size and shape selectivity for a potential guest. The specific binding interactions, such as metal coordination or hydrogen bonding from incorporated functional groups, then provide the chemical selectivity, locking the correct guest in place. nih.gov

Self-Assembly Processes of Macrocyclic Alkanes and Derivatives

Self-assembly is a process where components spontaneously organize into ordered structures. nih.gov For macrocycles containing a this compound ring, self-assembly is primarily driven by non-covalent interactions. The large, non-polar surface of the this compound component makes van der Waals forces and hydrophobic interactions particularly important, especially in polar solvents.

While simple this compound has limited tendency to form highly ordered structures on its own, derivatives that possess both hydrophobic (the C16 ring) and hydrophilic (polar functional groups) parts can act as amphiphiles. These amphiphilic molecules can self-assemble into more complex architectures like micelles or monolayers at interfaces. The specific structure formed depends on the balance between the attractive forces of the non-polar rings and the repulsive or solvating forces acting on the polar head groups. The principles of such assembly are governed by minimizing unfavorable interactions and maximizing favorable ones.

Investigation of Mechanically Interlocked Molecules (MIMs) and Rotaxanes Incorporating Large Alkane Rings

Mechanically interlocked molecules (MIMs) are architectures where two or more components are linked topologically, like links in a chain, without a covalent bond between them. wikipedia.orgwikipedia.org The most common examples are catenanes (interlocked rings) and rotaxanes (a ring threaded onto a dumbbell-shaped axle). inflibnet.ac.insoton.ac.uknaturalspublishing.com

The synthesis of these molecules often relies on template-directed methods, where a pre-formed ring and a thread-like molecule are held together by non-covalent interactions, allowing a subsequent reaction to trap the structure. wikipedia.org Macrocycles derived from this compound are suitable candidates for the "ring" component in such syntheses.

For example, aza-macrocycles based on the 1,5,9,13-tetraazathis compound framework can act as the macrocyclic component for threading linear molecules. The nitrogen atoms within the ring can serve as recognition sites to bind a guest "thread" via hydrogen bonding or metal coordination, pre-organizing the components for a subsequent stoppering reaction to form a rotaxane. inflibnet.ac.indavuniversity.org The size of the macrocycle's cavity, dictated by the 16-carbon ring, is critical; it must be large enough to allow the thread to pass through but small enough to prevent the bulky stopper groups at the ends of the thread from slipping out. davuniversity.orgnih.gov The first statistical synthesis of a researchgate.netcatenane by Wasserman in 1960 notably employed a deuterated C34 cycloalkane as the pre-formed ring, demonstrating the early use of large cycloalkanes in creating MIMs. davuniversity.org

Table 2: Summary of Research Findings

Area of ResearchCompound/SystemKey Finding
Host-Guest Chemistry1,5,9,13-Tetraazathis compoundForms stable, well-defined octahedral or square planar complexes with various transition metal ions (Fe, Co, Ni, Cu, Pd). benthamopenarchives.com
Molecular RecognitionAza-macrocycles with C16 backboneThe this compound ring provides a flexible, hydrophobic scaffold that pre-organizes binding sites for guest recognition. royalsocietypublishing.org
Mechanically Interlocked MoleculesLarge cycloalkanes (e.g., C34) and aza-macrocyclesCan serve as the ring component in the template-directed synthesis of rotaxanes and catenanes. inflibnet.ac.indavuniversity.org

Concluding Remarks on Cyclohexadecane Research

Cyclohexadecane continues to be a subject of interest in chemical research. Its study has provided fundamental insights into the behavior of large-ring systems and has contributed to the development of synthetic methodologies and our understanding of conformational analysis. Future research may focus on creating functionalized derivatives of this compound to explore new applications in areas such as drug delivery and advanced materials. The principles learned from this simple macrocyclic alkane will undoubtedly continue to inform the design and synthesis of more complex and functional macrocyclic structures.

Environmental Distribution and Biogeochemical Cycling of Cyclohexadecane

Natural Occurrence and Proposed Biosynthesis Pathways in Biological Systems (e.g., microalgae, plants)

Cyclohexadecane has been identified as a naturally occurring compound in a variety of biological systems, ranging from plants to microalgae. Its presence in certain plant species, such as Saussurea involucrata and Acorus calamus, has been documented, highlighting its role as a phytochemical. nih.gov Furthermore, it has been found in fungi, such as the desert truffle Tirmania nivea.

The compound is also a significant component of oils derived from certain microalgae. For instance, this compound constitutes a notable fraction (14.03%) of the oil from the microalga Botryococcus sp. It has also been identified in the bio-oil produced from the catalytic pyrolysis of Isochrysis sp. microalgae. mdpi.com

The biosynthesis of cyclic alkanes in organisms is a complex process that is not as fully elucidated as that for linear alkanes. However, general pathways for hydrocarbon biosynthesis in plants and microalgae provide a framework. In plants, the production of such compounds is often linked to fatty acid metabolism. nih.gov For example, the biosynthesis of cyclopropane (B1198618) fatty acids in Litchi chinensis involves the modification of fatty acid precursors. nih.gov It is proposed that long-chain fatty acids can undergo cyclization reactions through enzymatic processes to form large-ring alkanes like this compound.

In microalgae, lipids and hydrocarbons are synthesized as a means of energy storage. encyclopedie-environnement.org The biosynthetic pathways are diverse and can be influenced by environmental stress. mdpi.com While the precise enzymatic steps leading to this compound are a subject of ongoing research, it is understood that precursor molecules derived from primary metabolism are converted into long-chain hydrocarbons. nih.govresearchgate.net

Table 1: Documented Natural Sources of this compound

Kingdom Species Common Name Reference
Plantae Saussurea involucrata Snow Lotus nih.gov
Plantae Acorus calamus Sweet Flag nih.gov
Fungi Tirmania nivea Desert Truffle
Protista Botryococcus sp. -

Abiotic Degradation Mechanisms in Environmental Matrices

Once released into the environment, this compound, like other alkanes, is subject to non-biological degradation processes. These abiotic mechanisms, particularly photo-oxidation, play a critical role in its environmental persistence and transformation.

The degradation of alkanes through photo-oxidation is a key environmental process initiated by sunlight, particularly UV radiation, in the presence of oxygen. e3s-conferences.org This process generally occurs in three main stages: initiation, propagation, and termination.

Initiation: The process begins with the absorption of light energy, which leads to the cleavage of a carbon-hydrogen (C-H) or carbon-carbon (C-C) bond in the alkane molecule. mdpi.com This homolytic cleavage generates highly reactive free radicals, such as an alkyl radical (R•) and a hydrogen radical (H•). e3s-conferences.org

Propagation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another alkane molecule, forming a hydroperoxide (ROOH) and a new alkyl radical. e3s-conferences.org This creates a chain reaction, leading to the accumulation of hydroperoxides. These hydroperoxides are unstable and can be further broken down by heat or light into more radicals (e.g., RO• and •OH), which continue to propagate the degradation. scirp.org

Termination: The chain reaction ceases when two radicals react with each other to form a stable, non-radical product. e3s-conferences.org

The photo-oxidative degradation of this compound results in the formation of various oxygen-containing functional groups, such as ketones, aldehydes, and carboxylic acids, which increases the polarity and water solubility of the degradation products. mdpi.comresearchgate.net

Table 2: General Stages of Alkane Photo-oxidation

Stage Description Key Reactions
Initiation Formation of free radicals from the alkane molecule due to UV radiation. RH + hν → R• + H•
Propagation A self-sustaining cycle of reactions that consumes the parent alkane and forms hydroperoxides. R• + O₂ → ROO•ROO• + RH → ROOH + R•

| Termination | Combination of radicals to form stable, non-radical products, ending the chain reaction. | R• + R• → R-RROO• + ROO• → Stable Products + O₂ |

This compound is a saturated hydrocarbon, characterized by a stable, non-polar, sixteen-carbon ring structure. Its stability is attributed to the strength of its C-C and C-H single bonds, which require significant energy to break. As a non-polar compound, it has very low solubility in water.

The rate at which this compound degrades abiotically is described by its degradation kinetics. While specific kinetic data for this compound is not widely available, the degradation of similar long-chain and cyclic alkanes generally follows first-order or pseudo-first-order kinetics under specific environmental conditions. uobaghdad.edu.iqnih.gov The rate of degradation is highly dependent on environmental factors such as the intensity of UV radiation, temperature, and the presence of photosensitizers (e.g., metal ions). e3s-conferences.org

The degradation half-life (DT50), which is the time required for 50% of the compound to degrade, is a key parameter in assessing its environmental persistence. epa.gov For persistent compounds like alkanes, these half-lives can be long, but the rate is significantly accelerated by processes like photo-oxidation. The kinetics of degradation can be complex and may be modeled using equations such as the Single First-Order (SFO) or Double First-Order in Parallel (DFOP) models, which account for different degradation rates in various environmental compartments. epa.gov

Photo-oxidative Pathways of Alkanes

Biotic Degradation Pathways: Microbial Metabolism of Macrocyclic Alkanes

Microorganisms play a crucial role in the breakdown of hydrocarbons in the environment. nih.gov Various bacteria, yeasts, and fungi have evolved enzymatic systems to utilize alkanes, including macrocyclic ones like this compound, as a source of carbon and energy. nih.gov

The aerobic biodegradation of alkanes is the most common and efficient pathway. nih.gov The initial step involves the activation of the chemically inert C-H bond by oxygenase enzymes. frontiersin.org

Terminal Oxidation: The most frequent pathway begins with the oxidation of a terminal methyl group (though less applicable to a cycloalkane) or a methylene (B1212753) group on the ring. A monooxygenase enzyme, such as a cytochrome P450 or an AlkB-related non-heme iron monooxygenase, introduces a hydroxyl group, converting the alkane into a corresponding cycloalkanol. nih.govfrontiersin.org

Further Oxidation: The cycloalkanol is then further oxidized by dehydrogenases to a cycloalkanone and subsequently to a carboxylic acid. This resulting fatty acid can then enter the β-oxidation pathway, where it is progressively broken down into smaller units that can be assimilated into the central metabolism of the microorganism. nih.gov

Under anaerobic conditions, alkane degradation is also possible, although the mechanisms are different and generally slower. nih.gov Two primary mechanisms have been identified for anaerobic alkane activation:

Fumarate Addition: The alkane is added at a subterminal carbon to a molecule of fumarate, a reaction catalyzed by an alkylsuccinate synthase. This is a well-documented pathway for both linear and cyclic alkanes. nih.gov

Carboxylation: Some anaerobic bacteria can directly carboxylate the alkane, adding a carboxyl group to the molecule as the initial activation step. nih.gov

The fungus Penicillium simplicissimum has been shown to be capable of degrading long-chain alkanes, demonstrating that fungi are also important in the biodegradation of these recalcitrant molecules. researchgate.net

Geochemical Significance as a Biomarker in Sedimentary Organic Matter

This compound and other macrocyclic alkanes serve as important geochemical fossils, or biomarkers, in sedimentary organic matter. tandfonline.comresearchgate.net A biomarker is a compound found in sediments that can be traced back to a specific biological precursor, providing valuable information about the past environment. teiwm.grcsic.es

The presence of this compound in sedimentary rocks can indicate specific sources of the organic matter that was deposited. tandfonline.com For instance, its identification in sediments could suggest a contribution from organisms known to produce it, such as certain types of microalgae or higher plants. teiwm.gr The relative stability of the cyclic structure allows it to be preserved over geological timescales, making it a reliable indicator. csic.es

The analysis of biomarker assemblages, including cycloalkanes, helps geochemists reconstruct past depositional environments. sysydz.net For example, the types and distribution of alkanes can help differentiate between marine and terrestrial organic matter inputs. csic.escas.cn While long-chain n-alkanes with an odd-over-even carbon number preference are typically indicative of higher plant waxes, the presence of specific cycloalkanes like this compound adds another layer of detail to the interpretation, potentially pointing to specific algal or microbial communities. teiwm.grresearchgate.net Therefore, this compound acts as a molecular fingerprint, helping to unravel the origin, history, and environmental conditions of sedimentary organic matter. tandfonline.comnih.gov

Emerging Research Directions and Future Perspectives on Cyclohexadecane

Cyclohexadecane, a 16-carbon macrocyclic alkane, is the subject of ongoing research exploring its unique properties and potential applications. Current investigations are pushing the boundaries of computational chemistry, materials science, and sustainable synthesis to unlock new possibilities for this and other large ring systems.

Q & A

Q. What are the standard methods for synthesizing cyclohexadecane in laboratory settings?

this compound synthesis typically involves acid-catalyzed dehydration of alcohols or hydrogenation of cyclic alkenes. For example, cyclohexene derivatives can be synthesized using concentrated acids (e.g., phosphoric acid) under controlled heating, with ice/water baths to condense volatile products and minimize side reactions . Post-synthesis, gas chromatography (GC) is employed to verify purity and retention time (e.g., 12.607 min for this compound in a GC column) .

Q. How is this compound characterized using gas chromatography (GC)?

GC analysis involves parameters such as retention time (12.607 min), peak area (0.931%), and molecular ion identification. For instance, in the analysis of Amaranthus hybridus stem extracts, this compound was detected using a non-polar column with a helium carrier gas, calibrated against hydrocarbon standards (e.g., hexadecane, eicosane) . Method validation includes comparing retention indices with literature values and ensuring minimal co-elution with adjacent peaks.

Q. What safety protocols are critical when handling this compound?

Key protocols include:

  • Using personal protective equipment (PPE) such as nitrile gloves and respirators to avoid inhalation or skin contact .
  • Preventing environmental release due to its aquatic toxicity (Category 3 hazard) .
  • Avoiding water-based fire extinguishers; instead, use dry chemical agents for combustion incidents .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported molecular formula (e.g., C₁₂H₂₄O₂ vs. C₁₆H₃₂) be resolved?

Discrepancies may arise from misannotation in chromatographic databases or structural isomerism. To resolve this:

  • Cross-validate using high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., m/z 224 for C₁₂H₂₄O₂ vs. 224.25 for C₁₆H₃₂) .
  • Compare spectroscopic data (e.g., IR, NMR) with reference libraries to distinguish oxygen-containing derivatives from pure hydrocarbons .

Q. What methodological considerations are essential for predicting this compound’s thermodynamic properties?

Second-order group contribution methods are used to estimate enthalpy of formation (ΔHf). For this compound, ΔHf in the solid state is reported as 72.7 kJ/mol, derived from group-additivity calculations validated against experimental data . Ensure purity (>99%) via GC before measurements to avoid errors from impurities .

Q. How can researchers assess this compound’s ecological impact using physicochemical and toxicological data?

  • Evaluate biodegradation potential using OECD 301F tests, considering its stability in aquatic environments .
  • Model bioaccumulation factors (BCF) based on logP values (estimated from GC retention behavior) and compare with regulatory thresholds (e.g., EU REACH) .

Methodological Design & Data Analysis

Q. How should large datasets from this compound experiments be managed?

  • Raw data (e.g., GC chromatograms, spectral scans) should be archived in appendices, while processed data (normalized peak areas, statistical summaries) are included in the main text .
  • Use tools like Python’s Pandas or R for batch processing, ensuring reproducibility through version-controlled scripts .

Q. What strategies mitigate biases in this compound’s bioactivity studies?

  • Blind analytical workflows (e.g., randomized sample labeling during GC-MS runs) to reduce observer bias .
  • Validate findings through independent replication, as emphasized in Cochrane systematic review guidelines .

Contradiction Analysis

Q. How can conflicting reports on this compound’s melting point (e.g., 140.72°F vs. literature values) be addressed?

  • Re-measure using differential scanning calorimetry (DSC) with standardized heating rates (e.g., 10°C/min) and calibrate against certified reference materials (e.g., indium) .
  • Verify sample purity via GC and account for polymorphic forms that may alter thermal properties .

Tables for Key Data

PropertyValueSource
Retention Time (GC)12.607 min
Enthalpy of Formation72.7 kJ/mol (solid)
Aquatic ToxicityCategory 3 (Long-term)
Molecular FormulaC₁₂H₂₄O₂ (annotated)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.